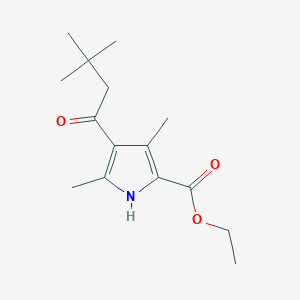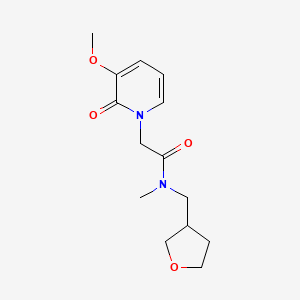
ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate and similar compounds involves condensation reactions, typically using ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a precursor. These syntheses are characterized by their exothermic nature and the spontaneous formation of the compounds at room temperature, as demonstrated by Singh et al. (2013) and further supported by numerous quantum chemical calculations (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds has been extensively analyzed using spectroscopic techniques such as FT-IR, 1H NMR, UV-Vis, and mass spectroscopy, alongside quantum chemical calculations. These analyses reveal the presence of dimer formation in the solid state through heteronuclear double hydrogen bonding. The structure is further elucidated through "atoms in molecules" (AIM) theory, providing insight into the electron density and bonding characteristics within the molecule (Singh et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of these compounds is analyzed through local reactivity descriptors such as Fukui functions, softness, and electrophilicity indices, which indicate the reactive sites within the molecule. The compounds exhibit strong electrophilic properties, making them significant intermediates in various chemical reactions (Singh et al., 2013).
Physical Properties Analysis
The physical properties, including thermodynamic parameters and vibrational analysis, indicate that the formation of these compounds is exothermic and spontaneous at room temperature. The vibrational analysis, in particular, supports the existence of dimer formation through hydrogen bonding, which impacts the physical state and stability of the compound (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate are highlighted through its interactions and bonding patterns. The AIM theory provides detailed insights into the electron density, Laplacian of electron density, and total electron energy density, which are crucial for understanding the chemical behavior and reactivity of the molecule. These properties make the compound a strong electrophile with specific reactive sites conducive to further chemical transformations (Singh et al., 2013).
Scientific Research Applications
Hydrogen-bonding Patterns and Molecular Structures
One study provides detailed insights into the hydrogen-bonding patterns and molecular structures of six derivatives of 2,4-dimethylpyrrole, including a compound similar to ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research reveals the significance of hydrogen bonding in determining the stability and structure of these compounds (Senge & Smith, 2005).
Synthesis and Characterization
Another study focuses on the synthesis, molecular structure, and spectral analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research highlights the compound's synthesis process, characterizing it through various spectroscopic techniques and evaluating its properties through quantum chemical calculations. The findings demonstrate the compound's potential for further chemical and physical studies, indicating its relevance in scientific research (Singh et al., 2013).
Computational Studies
Computational studies on derivatives of ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been conducted to understand their molecular structure, vibrational properties, and potential for forming dimers through hydrogen bonding. These studies provide insights into the electronic structure and reactivity of these compounds, suggesting their utility in developing new chemical entities with potential applications in materials science and pharmaceutical research (Singh et al., 2014).
Non-linear Optical (NLO) Materials
Research on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides evidence of its potential as a non-linear optical (NLO) material. The study explores the compound's synthesis, characterization, and theoretical analysis, highlighting its suitability for applications in NLO technologies. This opens avenues for the development of new materials for optical and photonic devices (Singh et al., 2014).
Quantum Chemical and Spectroscopic Analyses
A combined experimental and quantum chemical study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer highlights the compound's structural and spectroscopic properties. Through DFT calculations and spectroscopic analysis, the study provides detailed insights into the compound's reactivity and interaction patterns, underscoring its relevance in the study of molecular interactions and chemical reactivity (Singh et al., 2013).
properties
IUPAC Name |
ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-7-19-14(18)13-9(2)12(10(3)16-13)11(17)8-15(4,5)6/h16H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYGXCQRIIPZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)


![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)
![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)

![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(4-morpholinyl)-2-propanol](/img/structure/B5557630.png)
